molecular formula C10H19FN2O2 B1403530 (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1408076-20-9

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

Cat. No. B1403530
M. Wt: 218.27 g/mol
InChI Key: CDNSKNMBEBUTRW-UHFFFAOYSA-N
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Description

“(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1408076-20-9. It has a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 . This compound is used for pharmaceutical testing .

Scientific Research Applications

  • Deprotection in Organic Synthesis :

    • A study highlights the use of aqueous phosphoric acid as a benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers, including those related to azetidine. This method is characterized by its mildness and high selectivity, preserving the stereochemical integrity of substrates in the presence of other acid-sensitive groups (Li et al., 2006).
  • Crystallographic and Synthetic Studies :

    • The structure of certain tert-butyl ester compounds has been elucidated through X-ray diffraction, revealing details about molecular conformation, crystal packing, and intermolecular interactions (Kant et al., 2015). These studies are crucial for understanding the physical and chemical properties of these compounds.
    • Another compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was synthesized and characterized, providing insights into its crystalline structure and stability under various conditions (Mahawer et al., 2013).

Future Directions

As for the future directions of “(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester”, it’s difficult to predict without specific research trends or applications. Currently, it’s used for pharmaceutical testing , which suggests it may have potential applications in drug development or medical research.

properties

IUPAC Name

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSKNMBEBUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130216
Record name Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

CAS RN

1408076-20-9
Record name Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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